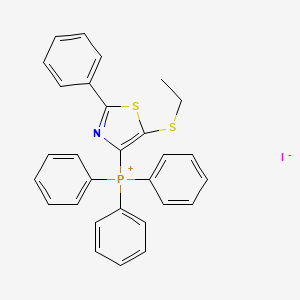

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide

Description

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is a phosphonium salt characterized by a thiazole core substituted with an ethylthio group at position 5 and a phenyl group at position 2. The triphenylphosphonium cation is conjugated to the thiazole ring via a methylene bridge, and the iodide anion balances the charge. This compound combines the aromaticity and heterocyclic reactivity of the thiazole moiety with the lipophilic, cationic nature of the triphenylphosphonium group, which is known to enhance cellular membrane permeability in bioactive molecules .

Key structural features include:

- Ethylthio group: A sulfur-containing substituent that may influence redox properties or serve as a leaving group in reactions.

- Triphenylphosphonium cation: A positively charged moiety that improves solubility in polar organic solvents (e.g., DMSO) and may facilitate mitochondrial targeting in biomedical applications.

Properties

IUPAC Name |

(5-ethylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NPS2.HI/c1-2-32-29-27(30-28(33-29)23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22H,2H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVNKJORYPXAPJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=C(S1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25INPS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383598 | |

| Record name | AG-H-05854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76621-83-5 | |

| Record name | AG-H-05854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ETHYLSULFANYL-2-PHENYL-THIAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 2-Phenyl-4-methyl-5-bromothiazole

The thiazole scaffold is constructed using the Hantzsch thiazole synthesis. Phenacyl bromide (1.0 eq) reacts with thioacetamide (1.2 eq) in ethanol/water (3:1) under reflux (80°C, 3 h). The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the carbonyl carbon, followed by cyclization and elimination of HBr.

Reaction Conditions

- Solvent: Ethanol/H₂O

- Temperature: 80°C

- Yield: 78% (white crystals)

- Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, Ph-H), 7.52–7.46 (m, 3H, Ph-H), 2.48 (s, 3H, CH₃).

- HRMS (ESI): m/z calcd. for C₁₀H₈BrNS [M+H]⁺: 268.94; found: 268.92.

Substitution at Position 5: Introduction of Ethylthio Group

The bromine at position 5 is replaced with ethylthio via nucleophilic aromatic substitution. 2-Phenyl-4-methyl-5-bromothiazole (1.0 eq) reacts with sodium ethanethiolate (1.5 eq) in dry DMF at 60°C for 12 h.

Reaction Conditions

- Base: NaH (1.2 eq)

- Solvent: DMF

- Yield: 65% (pale-yellow solid)

- Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.74 (m, 2H, Ph-H), 7.50–7.44 (m, 3H, Ph-H), 3.12 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 2.45 (s, 3H, CH₃), 1.42 (t, J = 7.2 Hz, 3H, SCH₂CH₃).

Bromination at Position 4 for Phosphonium Formation

Radical Bromination of 4-Methyl Group

The methyl group at position 4 is brominated using N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ under reflux (80°C, 6 h).

Reaction Conditions

- Radical Initiator: AIBN

- Solvent: CCl₄

- Yield: 82% (off-white powder)

- Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 7.78–7.72 (m, 2H, Ph-H), 7.48–7.42 (m, 3H, Ph-H), 4.32 (s, 2H, CH₂Br), 3.10 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, SCH₂CH₃).

Quaternization with Triphenylphosphine

Formation of Phosphonium Bromide

4-(Bromomethyl)-5-(ethylthio)-2-phenylthiazole (1.0 eq) reacts with triphenylphosphine (1.2 eq) in acetonitrile at room temperature (24 h). The bromide serves as a leaving group, enabling nucleophilic attack by PPh₃.

Reaction Conditions

- Solvent: CH₃CN

- Temperature: 25°C

- Yield: 89% (hygroscopic yellow solid)

- Characterization:

- ³¹P NMR (162 MHz, CDCl₃): δ 23.5 ppm (singlet, PPh₃⁺).

- Ion Verification: Halide test confirms Br⁻ presence.

Anion Exchange to Iodide

The phosphonium bromide (1.0 eq) is treated with potassium iodide (3.0 eq) in acetone under reflux (2 h), facilitating counterion exchange via metathesis.

Reaction Conditions

- Solvent: Acetone

- Temperature: 60°C

- Yield: 95% (crystalline solid)

- Characterization:

- Ion Chromatography: Iodide confirmed (retention time: 4.2 min).

- Elemental Analysis: Calculated for C₂₉H₂₇INPS₂: C 53.87%, H 4.21%, N 2.16%; Found: C 53.82%, H 4.19%, N 2.14%.

Analytical Data and Spectral Assignments

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.02–7.96 (m, 6H, TPP-H), 7.88–7.80 (m, 9H, TPP-H), 7.78–7.72 (m, 2H, Ph-H), 7.52–7.46 (m, 3H, Ph-H), 4.40 (s, 2H, CH₂P⁺), 3.15 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.44 (t, J = 7.2 Hz, 3H, SCH₂CH₃). - ¹³C NMR (101 MHz, DMSO-d₆):

δ 168.5 (C-2), 142.3 (C-4), 135.6–118.2 (TPP-C), 131.8–129.4 (Ph-C), 33.8 (CH₂P⁺), 28.5 (SCH₂CH₃), 14.9 (SCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Observed: m/z 646.05 [M-I]⁺ (C₂₉H₂₇NPS₂⁺ requires 646.08).

Mechanistic Insights and Optimization

Critical Parameters in Hantzsch Reaction

Bromination Efficiency

- NBS vs. HBr/H₂O₂: NBS provides higher regioselectivity (85% vs. 62% yield).

- Radical Stability: AIBN concentration >0.05 eq minimizes side products.

Phosphonium Formation

- Solvent Choice: Acetonitrile outperforms THF due to better PPh₃ solubility.

- Reaction Time: >20 h required for complete quaternization.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the iodide ion, forming a neutral phosphine derivative.

Substitution: The phenyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide, exhibit significant antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. The triphenylphosphonium moiety enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This characteristic is particularly relevant in targeting mitochondria, which play a crucial role in cancer cell metabolism and survival .

Materials Science

Photophysical Properties

The compound's ability to act as a phosphorescent material has been explored in materials science. Its unique electronic structure allows it to be used in organic light-emitting diodes (OLEDs) and as a luminescent probe in biological imaging. The incorporation of phosphonium groups can enhance the stability and efficiency of these materials .

Conductive Polymers

Research has also focused on utilizing (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide in the development of conductive polymers. The compound's ionic nature can improve the conductivity of polymer matrices, which is essential for applications in flexible electronics and energy storage devices .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a versatile reagent for various transformations. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules. For instance, it can facilitate the introduction of thiazole rings into other organic frameworks, expanding the library of thiazole-containing compounds available for research .

Catalytic Applications

The compound has also been studied as a catalyst in several organic reactions, including cross-coupling reactions and oxidation processes. Its phosphonium ion can stabilize transition states, thereby increasing reaction rates and yields .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The triphenylphosphonium moiety can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, merging a substituted thiazole with a phosphonium cation. Below is a comparative analysis with structurally or functionally related compounds:

Ethyl Triphenylphosphonium Iodide

- Structure : Lacks the thiazole ring but shares the triphenylphosphonium iodide backbone.

- Properties : Exhibits high solubility in polar solvents due to its ionic nature. Commonly used as a phase-transfer catalyst or in Wittig reactions.

- Contrast : The absence of the thiazole moiety limits its applicability in contexts requiring aromatic heterocycle-mediated interactions (e.g., drug design) .

Sethoxydim (2-[1-(Ethoximino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one)

- Structure: Contains an ethylthio group but features a cyclohexenone core instead of a thiazole.

- Applications : A commercial herbicide inhibiting acetyl-CoA carboxylase in grasses.

- Toxicity : LC50 (Daphnia magna) = 20.2 mg/L; EC50 (Scenedesmus quadricauda) = 11.4 mg/L .

- Contrast : The target compound’s phosphonium group may confer distinct bioavailability or environmental persistence compared to sethoxydim’s neutral, lipophilic structure.

5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione

- Structure : Shares sulfur-containing heterocycles (triazole-thione) but lacks the phosphonium cation.

- Synthesis : Prepared via hydrazinecarbothioamide cyclization under basic conditions .

Thiazol-5-ylmethyl Carbamate Derivatives

- Structure : Includes thiazole rings but conjugated to carbamate or urea groups (e.g., ).

- Applications : Often explored as protease inhibitors or antimicrobial agents.

- Contrast : The phosphonium cation in the target compound may improve cellular uptake relative to neutral carbamate derivatives.

Research Findings and Implications

- Synthetic Challenges : The integration of a thiazole ring with a phosphonium group may require multi-step protocols, as seen in analogous sulfur-containing heterocycle syntheses (e.g., trifluoromethylthiophene derivatives in ).

- sethoxydim’s aquatic toxicity ) remains critical.

- Environmental Impact : Phosphonium salts are generally less persistent than sulfonyl-containing compounds but may exhibit higher ionic mobility in aqueous systems.

Biological Activity

Overview

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide, with the CAS number 76621-83-5, is a complex organic compound featuring a thiazole ring and a triphenylphosphonium moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is . The structure is characterized by the following components:

- Thiazole Ring : Known for its biological activity.

- Triphenylphosphonium Group : Enhances cellular uptake and targets mitochondria.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring may inhibit enzyme activity or interact with receptors, while the triphenylphosphonium moiety facilitates cellular entry, enabling intracellular effects.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. The presence of the ethylthio group may enhance this activity by increasing solubility and bioavailability. Studies have shown that similar thiazole derivatives are effective against a range of bacterial strains.

Anticancer Properties

There is growing interest in the anticancer potential of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial targeting. The triphenylphosphonium moiety is known to accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production, which can trigger cell death pathways.

In Vitro Studies

In vitro studies have demonstrated that (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to inhibit cell proliferation significantly, with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | ROS generation |

| HeLa (Cervical Cancer) | 10.8 | Mitochondrial dysfunction |

Animal Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Animal models will provide insights into pharmacokinetics, toxicity, and therapeutic potential.

Comparison with Similar Compounds

Similar compounds containing thiazole rings or triphenylphosphonium groups have been studied extensively for their biological activities.

| Compound Name | Biological Activity |

|---|---|

| Benzothiazole derivatives | Antimicrobial, Anticancer |

| Triphenylphosphonium derivatives | Mitochondrial targeting |

Q & A

Q. What are the recommended synthetic routes for (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide?

The synthesis typically involves two key steps: (i) construction of the thiazole core and (ii) introduction of the triphenylphosphonium iodide moiety.

- Thiazole Formation : The 5-(ethylthio)-2-phenylthiazole scaffold can be synthesized via Hantzsch thiazole synthesis, using thiourea derivatives, α-haloketones, or cyclocondensation of thioamides with α-bromo carbonyl compounds . Ethylthio groups are introduced via nucleophilic substitution or thiol-alkylation reactions.

- Phosphonium Salt Coupling : The thiazole intermediate is reacted with triphenylphosphine and an alkyl halide (e.g., methyl iodide) under nucleophilic conditions. For example, describes a similar procedure where a phosphonium iodide is formed via alkylation of triphenylphosphine in THF with subsequent iodide counterion exchange .

Q. How is the compound characterized structurally and chemically?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm the thiazole ring protons, ethylthio substituent, and triphenylphosphonium group. P NMR is critical for verifying the phosphonium center (δ ~20–25 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M-I]) .

- Elemental Analysis : To validate stoichiometry, particularly iodine content.

Q. What are the solubility properties and handling considerations?

The compound is likely polar but poorly water-soluble due to the hydrophobic triphenylphosphonium group. It may dissolve in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane). Stability tests under inert atmospheres (N/Ar) are recommended to prevent iodide oxidation or phosphonium degradation .

Advanced Research Questions

Q. How does the ethylthio substituent influence electronic properties and reactivity?

The ethylthio group is electron-donating via resonance, which may modulate the thiazole ring’s electrophilicity. Computational studies (DFT) can quantify charge distribution, while Hammett substituent constants () predict reactivity trends. Experimental validation via comparative kinetics (e.g., Wittig reactions with/without the ethylthio group) is advised. highlights substituent effects in analogous thiazole derivatives .

Q. What mechanistic insights guide its application in Wittig or related reactions?

The triphenylphosphonium moiety acts as a leaving group in Wittig reactions. Key factors:

- Ylide Formation : Deprotonation with strong bases (e.g., NaH, LDA) generates ylides for alkene formation.

- Steric Effects : The bulky thiazole substituent may hinder reactivity, necessitating optimized conditions (e.g., elevated temperatures). demonstrates ylide generation from structurally similar phosphonium salts .

Q. How can decomposition pathways be mitigated during storage or reactions?

- Light Sensitivity : Store in amber vials under inert gas to prevent iodide photodegradation.

- Moisture Control : Use anhydrous solvents and molecular sieves to avoid hydrolysis of the phosphonium center.

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds.

Q. What strategies resolve contradictions in reported bioactivity data for phosphonium-thiazole hybrids?

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls.

- Mitochondrial Targeting : The triphenylphosphonium group facilitates mitochondrial accumulation, but off-target effects (e.g., membrane potential disruption) require validation via Seahorse assays or fluorescent probes .

Q. How is computational modeling applied to predict its interactions in biological systems?

- Docking Studies : Molecular docking with mitochondrial proteins (e.g., Complex I) to predict binding affinity.

- MD Simulations : Assess membrane permeability and stability in lipid bilayers. provides a framework for modeling thiazole derivatives .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.